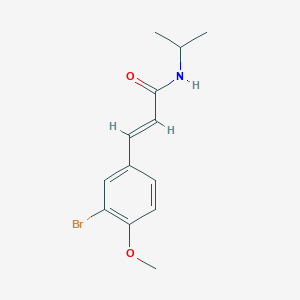

3-(3-bromo-4-methoxyphenyl)-N-isopropylacrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(3-bromo-4-methoxyphenyl)-N-isopropylacrylamide” is an organic compound. It contains a bromo-methoxyphenyl group, an isopropyl group, and an acrylamide group .

Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl ring (from the bromo-methoxyphenyl group) attached to an acrylamide group via a carbon-carbon bond. The phenyl ring would have bromine and methoxy substituents at the 3rd and 4th positions respectively .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom, the methoxy group, and the acrylamide group. The bromine atom could potentially undergo substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the acrylamide group) would influence its properties .Scientific Research Applications

Bromophenol Derivatives in Algae

Research on bromophenol derivatives isolated from the red alga Rhodomela confervoides, including compounds similar to 3-(3-bromo-4-methoxyphenyl)-N-isopropylacrylamide, has shown that these compounds exhibit varied biological activities. The study by Zhao et al. (2004) found that certain bromophenol derivatives were inactive against human cancer cell lines and microorganisms, suggesting specific biological interactions.

Brominated Benzolactone/Lactam Reactions

Kammel et al. (2015) explored the reactions of brominated lactones and lactams with various agents. Their study, which included compounds structurally related to this compound, revealed unique reaction pathways and potential applications in synthetic chemistry (Kammel et al., 2015).

Zinc Phthalocyanine Synthesis

A 2020 study by Pişkin et al. discussed the synthesis of zinc phthalocyanine derivatives, incorporating bromo-methoxyphenyl groups similar to this compound. These compounds showed potential for photodynamic therapy applications in cancer treatment (Pişkin et al., 2020).

Bromophenols' Antibacterial Activity

A study by Xu et al. (2003) on the marine alga Rhodomela confervoides identified bromophenol derivatives, similar in structure to this compound. These compounds exhibited moderate antibacterial activity, indicating potential applications in antimicrobial research (Xu et al., 2003).

Synthesis and Anti-Estrogenic Activity

Research on dihydronaphthalene isomers, structurally related to this compound, by Jones et al. (1979), revealed potent anti-estrogenic activity, suggesting potential applications in hormone-related therapies (Jones et al., 1979).

Pyrimidine Derivatives' Synthesis

Brown and Waring (1977) explored synthetic routes to pyrimidine derivatives, involving bromo-methoxyphenyl compounds, which are structurally related to the chemical . Their research contributes to the understanding of synthetic pathways in organic chemistry (Brown & Waring, 1977).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(E)-3-(3-bromo-4-methoxyphenyl)-N-propan-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c1-9(2)15-13(16)7-5-10-4-6-12(17-3)11(14)8-10/h4-9H,1-3H3,(H,15,16)/b7-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNVXFXSRAXIHM-FNORWQNLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C=CC1=CC(=C(C=C1)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC(=O)/C=C/C1=CC(=C(C=C1)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 5-(6-bromopyridine-3-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3015323.png)

![5-methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-1-phenylpyrazole-4-carboxamide](/img/structure/B3015324.png)

![(Z)-ethyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-((E)-styryl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3015326.png)

![4-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3015328.png)

![4-[2-(Dimethylamino)ethoxy]aniline dihydrochloride](/img/structure/B3015334.png)

![N-(2,4-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3015339.png)

![9-(4-ethoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3015340.png)

![N-(1,3-benzodioxol-5-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B3015344.png)